1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline
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Overview
Description
1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline is a complex organic compound that features a triazole ring, an azetidine ring, and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . Therefore, “1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline” might interact with a variety of biological targets.
Mode of action
The 1,2,4-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ function.
Pharmacokinetics
The ADME properties of “this compound” are currently unknown. The compound’s pharmacokinetic properties could be predicted using computational methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the azetidine ring, and finally, the coupling with the isoquinoline moiety. The reactions often require specific catalysts, solvents, and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more cost-effective reagents, optimizing reaction conditions to reduce time and energy consumption, and implementing purification techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Properties
IUPAC Name |
isoquinolin-1-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-14-4-2-1-3-13(14)5-6-18-15)20-7-12(8-20)9-21-11-17-10-19-21/h1-6,10-12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYIHQBWVRJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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